molecular formula C8H14N4 B1423080 1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-3-amine CAS No. 1315365-78-6

1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-3-amine

Cat. No. B1423080
CAS RN: 1315365-78-6
M. Wt: 166.22 g/mol
InChI Key: HWMQIGXDBKSZNN-UHFFFAOYSA-N
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Description

“1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-3-amine” is a chemical compound with the empirical formula C5H9N3. It has a molecular weight of 111.15 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Physical And Chemical Properties Analysis

The compound is described as a clear colorless to yellow or pale orange to red liquid . It has a density of 1.2±0.1 g/cm3, a boiling point of 231.4±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Characterization

The compound 1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-3-amine and its derivatives have been studied extensively in the field of synthetic organic chemistry. Researchers have developed various methodologies for synthesizing pyrazole derivatives, which have applications in different domains of chemistry. Titi et al. (2020) synthesized and characterized various pyrazole derivatives, identifying their biological activity against breast cancer and microbes. The compounds were analyzed using different spectroscopic techniques and X-ray crystallography, establishing their structure and potential biological properties. This work highlights the significance of pyrazole derivatives in medicinal chemistry and their potential applications in drug development (Titi et al., 2020).

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have been utilized as intermediates and structural motifs in the synthesis of compounds with potential biological activities. For instance, the compound N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key intermediate in the preparation of premafloxacin, an antibiotic developed for use against pathogens of veterinary importance. The synthesis process developed by Fleck et al. (2003) demonstrates the relevance of this compound in the pharmaceutical industry and its role in the synthesis of medically relevant compounds (Fleck et al., 2003).

Material Science and Sensor Development

The compound and its derivatives have also been studied in material science, particularly in the development of sensors. Mac et al. (2010) synthesized a novel fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton. The compound was investigated as a sensor for fluorescence detection of small inorganic cations, demonstrating its potential application in the development of novel materials for sensing technologies (Mac et al., 2010).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

1-(1-methylpyrazol-3-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-11-4-3-8(10-11)12-5-2-7(9)6-12/h3-4,7H,2,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMQIGXDBKSZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001236749
Record name 3-Pyrrolidinamine, 1-(1-methyl-1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1315365-78-6
Record name 3-Pyrrolidinamine, 1-(1-methyl-1H-pyrazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315365-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinamine, 1-(1-methyl-1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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